N-Vinyl-2-piperidone
Overview
Description
N-Vinyl-2-piperidone: is an organic compound with the molecular formula C7H11NO . It is a monomer used in the production of lactam-thermoresponsive and biocompatible polymers. This compound is also utilized in the study of inhibitors of clathrate hydrate formation . It is a colorless liquid that can appear yellowish in commercial samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinyl-2-piperidone can be synthesized from 2-piperidone and acetylene . The reaction involves the vinylation of 2-piperidone, which is catalyzed by a base . Another method involves the thermal decomposition of an N-(α-acyloxyethyl) compound, which is obtained by the addition reaction between an NH group-containing compound and a vinyl carboxylate in the presence of an alkali .
Industrial Production Methods: Industrial production of this compound typically involves the vapor-phase dehydration of N-(2-hydroxyethyl)-2-piperidone using a catalyst composed of alkali or alkaline earth metal oxides and SiO2 . This method is efficient and produces high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Vinyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in substitution reactions to form various substituted piperidones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use halogenating agents and nucleophiles under mild conditions.
Scientific Research Applications
N-Vinyl-2-piperidone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Vinyl-2-piperidone involves its ability to bind to specific molecular targets and pathways. For example, its derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-Vinyl-2-pyrrolidone: Similar in structure but contains a five-membered lactam ring instead of a six-membered ring.
N-Vinyl-2-caprolactam: Contains a seven-membered lactam ring.
N-Vinyl-2-oxazolidinone: Contains an oxazolidinone ring instead of a piperidone ring.
Uniqueness: N-Vinyl-2-piperidone is unique due to its six-membered lactam ring, which imparts specific chemical and physical properties. Its ability to form biocompatible and thermoresponsive polymers makes it particularly valuable in biomedical applications .
Properties
IUPAC Name |
1-ethenylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-6-4-3-5-7(8)9/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPBHYPCGDFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26587-22-4 | |
Record name | Poly(N-vinylpiperidone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26587-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00435919 | |
Record name | N-Vinylpiperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-23-4 | |
Record name | N-Vinylpiperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vinylpiperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperidinone, 1-ethenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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